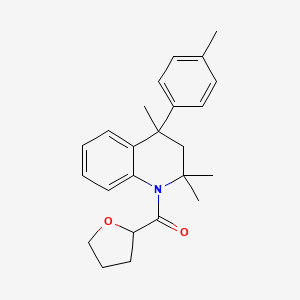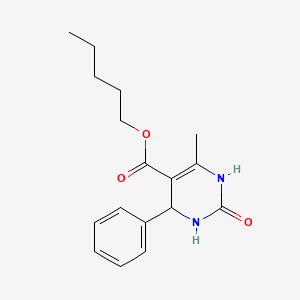![molecular formula C16H18ClNO3 B5160971 [3-[1-Hydroxy-2-(methylamino)ethyl]phenyl] benzoate;hydrochloride](/img/structure/B5160971.png)
[3-[1-Hydroxy-2-(methylamino)ethyl]phenyl] benzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[1-Hydroxy-2-(methylamino)ethyl]phenyl] benzoate;hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoate group attached to a phenyl ring, which is further substituted with a hydroxy and methylamino group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[1-Hydroxy-2-(methylamino)ethyl]phenyl] benzoate;hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the phenyl benzoate intermediate, followed by the introduction of the hydroxy and methylamino groups through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, including proteins and nucleic acids.
Medicine: The compound’s structure suggests potential pharmacological applications, including its use as a precursor for drug development.
Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various technologies.
Mechanism of Action
The mechanism by which [3-[1-Hydroxy-2-(methylamino)ethyl]phenyl] benzoate;hydrochloride exerts its effects involves interactions with specific molecular targets. The hydroxy and methylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Piperidine Derivatives: Compounds containing a piperidine ring, widely used in pharmaceuticals.
Uniqueness: [3-[1-Hydroxy-2-(methylamino)ethyl]phenyl] benzoate;hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of hydroxy and methylamino groups, along with the benzoate moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
[3-[1-hydroxy-2-(methylamino)ethyl]phenyl] benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c1-17-11-15(18)13-8-5-9-14(10-13)20-16(19)12-6-3-2-4-7-12;/h2-10,15,17-18H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLNTULLDYLRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-yl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160899.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5160900.png)
![3-acetyl-5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5160904.png)
![2-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl benzoate](/img/structure/B5160909.png)


![1-[4-(4-Amino-3-nitrophenyl)imidazol-1-yl]ethanone](/img/structure/B5160924.png)

![(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5160939.png)
![N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide](/img/structure/B5160974.png)

![N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine](/img/structure/B5160989.png)
![4'-Methylspiro[adamantane-2,2'-[1,3]oxathiolan]-5'-one](/img/structure/B5160990.png)
